molecular formula C7H3BrCl2O2 B3057311 3-Bromo-4,5-dichlorobenzoic acid CAS No. 791137-25-2

3-Bromo-4,5-dichlorobenzoic acid

Cat. No.: B3057311
CAS No.: 791137-25-2
M. Wt: 269.90
InChI Key: DNBQQKJUGWWBLT-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dichlorobenzoic acid: is an aromatic carboxylic acid with the molecular formula C7H3BrCl2O2 . This compound is characterized by the presence of bromine and chlorine substituents on the benzene ring, which significantly influence its chemical properties and reactivity. It is commonly used in organic synthesis and various industrial applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-4,5-dichlorobenzoic acid typically involves the bromination and chlorination of benzoic acid derivatives. One common method includes the following steps:

    Chlorination: The chlorination process involves the use of chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).

Industrial Production Methods:

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and yield, often exceeding 95%.

Chemical Reactions Analysis

Types of Reactions:

3-Bromo-4,5-dichlorobenzoic acid undergoes various chemical reactions, including:

    Electrophilic Substitution: The bromine and chlorine substituents on the benzene ring make it susceptible to further electrophilic substitution reactions.

    Nucleophilic Substitution: The presence of halogens allows for nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like bromine (Br2) and chlorine (Cl2) in the presence of catalysts such as iron(III) bromide (FeBr3) and iron(III) chloride (FeCl3).

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Electrophilic Substitution: Products include further substituted benzene derivatives.

    Nucleophilic Substitution: Products include substituted benzoic acids or benzoates.

    Reduction: Products include benzyl alcohol derivatives.

Scientific Research Applications

Chemistry:

3-Bromo-4,5-dichlorobenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

Biology:

In biological research, this compound is used to study the effects of halogenated aromatic acids on biological systems. It serves as a model compound to investigate the interactions between halogenated compounds and biological macromolecules.

Medicine:

This compound is explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and antimicrobial agents. Its halogenated structure enhances its biological activity and efficacy.

Industry:

In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial processes.

Comparison with Similar Compounds

  • 3-Bromo-2,4-dichlorobenzoic acid
  • 3,4-Dichlorobenzoic acid
  • 3,5-Dichlorobenzoic acid

Comparison:

Compared to similar compounds, 3-Bromo-4,5-dichlorobenzoic acid exhibits unique reactivity due to the specific positioning of the bromine and chlorine atoms on the benzene ring. This unique arrangement influences its chemical behavior, making it more reactive in certain electrophilic and nucleophilic substitution reactions. Additionally, its biological activity is enhanced due to the presence of both bromine and chlorine atoms, which can interact with biological targets more effectively.

Properties

IUPAC Name

3-bromo-4,5-dichlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBQQKJUGWWBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901301242
Record name 3-Bromo-4,5-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791137-25-2
Record name 3-Bromo-4,5-dichlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=791137-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4,5-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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